Differential Inhibition of Heme-Induced NLRP3 Inflammasome vs. MCC950
Nlrp3-IN-24 (Compound 15a) demonstrates a unique mechanism of action by potently inhibiting the heme-induced NLRP3 inflammasome pathway. This is in stark contrast to the widely used, potent NLRP3 inhibitor MCC950 (IC50 ~7.5 nM in BMDMs for canonical activation), which exhibits no inhibitory activity against heme-induced NLRP3 activation [1]. Nlrp3-IN-24 achieved >20% inhibition of IL-1β release at a concentration of 0.1 μM in heme-stimulated THP-1 cells, a concentration at which MCC950 is completely ineffective [1].
| Evidence Dimension | Inhibition of heme-induced IL-1β release in THP-1 cells |
|---|---|
| Target Compound Data | >20% inhibition at 0.1 μM; >50% inhibition at 1 μM [1] |
| Comparator Or Baseline | MCC950: No inhibition observed against heme-induced activation [1] |
| Quantified Difference | Qualitative difference: Active vs. Inactive in the heme-specific pathway. |
| Conditions | THP-1 cells, heme stimulation, NLRP3 inflammasome activation (IL-1β release) [1] |
Why This Matters
This unique activity profile makes Nlrp3-IN-24 an essential and non-substitutable tool compound for investigating the heme-NLRP3 axis in hemolytic disorders.
- [1] Shete SS, Iqbal F, Bhardwaj M, Nandi U, Kumar A, Reddy DS. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases. ACS Med Chem Lett. 2023;14(12):1716–1723. doi:10.1021/acsmedchemlett.3c00352 View Source
